Technical Whitepaper: 3-Ethyl-1,2-oxathiane 2,2-dioxide
Technical Whitepaper: 3-Ethyl-1,2-oxathiane 2,2-dioxide
Topic: 3-Ethyl-1,2-oxathiane 2,2-dioxide Chemical Properties Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists
Advanced Sultone Chemistry for Electrolyte Engineering and Synthetic Functionalization
Executive Summary
3-Ethyl-1,2-oxathiane 2,2-dioxide (CAS: 4476-21-5) represents a specialized class of cyclic sulfonate esters (sultones) derived from the 1,4-butane sultone scaffold. Distinguished by an ethyl substitution at the
Chemical Identity & Structural Analysis[1][2]
The compound is a six-membered heterocyclic ring containing a sulfonyl group and an oxygen atom. The nomenclature "1,2-oxathiane 2,2-dioxide" defines the core sultone ring, where oxygen is assigned position 1 and sulfur position 2.
Nomenclature and Classification
| Parameter | Detail |
| IUPAC Name | 3-Ethyl-1,2-oxathiane 2,2-dioxide |
| Common Name | 3-Ethyl-1,4-butane sultone (derivative) |
| CAS Number | 4476-21-5 |
| Molecular Formula | C |
| Molecular Weight | 164.22 g/mol |
| SMILES | CCC1CCCS(=O)(=O)O1 |
| Core Scaffold |
Structural Dynamics
The 3-ethyl substitution introduces steric bulk adjacent to the sulfonyl group. Unlike 4-substituted or 6-substituted isomers, the 3-ethyl group is located on the carbon
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Conformation: The six-membered ring typically adopts a chair conformation. The ethyl group at C3 will prefer an equatorial position to minimize 1,3-diaxial interactions, influencing the ring's ring-flipping energy barrier.
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Electronic Effect: The ethyl group exerts a weak positive inductive effect (+I) on the sulfonyl group, potentially modulating the Lewis acidity of the sulfur and the electrophilicity of the C6 carbon (the primary reactive site).
Physical Properties[1][3]
The physical profile of 3-ethyl-1,2-oxathiane 2,2-dioxide is governed by the polarity of the sulfonyl group and the lipophilicity of the ethyl chain.
| Property | Value / Characteristic | Relevance |
| Physical State | Low-melting solid or viscous liquid | Handling in automated dosing systems. |
| Melting Point | ~25–35 °C (Estimated) | Lower than 1,4-butane sultone (MP: 12-14°C) due to asymmetry, but MW increase may offset this. Note: Often handled as a liquid above RT. |
| Boiling Point | >260 °C (Decomposes) | High thermal stability required for battery operation. |
| Density | 1.15 – 1.25 g/cm³ | Critical for volumetric energy density calculations in electrolytes. |
| Solubility | Soluble in carbonates (EC, DMC), THF, MeCN | Highly compatible with non-aqueous electrolyte systems. |
| Dielectric Constant | High (due to -SO | Aids in lithium salt dissociation. |
Synthesis & Manufacturing
The synthesis of 3-ethyl-1,2-oxathiane 2,2-dioxide typically follows the oxidative cyclization of hydroxy-thiols or the sulfonation of alkenes.
Primary Synthetic Pathway
The most robust industrial route involves the cyclization of 3-ethyl-4-hydroxybutanesulfonic acid (or its salt), often generated via the ring-opening of a substituted THF or direct sulfonation.
Mechanism Description:
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Precursor Formation: Reaction of a 3-ethyl-substituted diol or cyclic ether with a sulfonation agent (e.g., Sodium sulfite/bisulfite) to form the hydroxy-sulfonic acid intermediate.
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Acidification & Cyclization: Treatment with a dehydrating agent (e.g., SOCl
or heat under vacuum) induces intramolecular esterification (Fischer esterification analog) to close the sultone ring.
Caption: Synthetic pathway converting substituted cyclic ethers to the target sultone via sulfonate intermediates.
Reactivity & Mechanism[3][4][5][6]
The reactivity of 3-ethyl-1,2-oxathiane 2,2-dioxide is defined by its function as a latent alkylating agent . The ring strain in the six-membered system is lower than in five-membered analogs (like propane sultone), making it more stable during storage but sufficiently reactive at elevated temperatures or in the presence of nucleophiles.
Ring-Opening Alkylation (S 2)
The primary reaction involves nucleophilic attack at the C6 carbon (adjacent to oxygen). The C-O bond breaks, releasing the sulfonate anion.
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Nucleophiles: Amines, alkoxides, carbanions, and electrode surfaces (in batteries).
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Regioselectivity: Attack occurs exclusively at C6 (the alkyl carbon attached to oxygen). The C3-ethyl group remains on the sulfonate chain, providing steric bulk to the resulting anion.
Electrochemical Polymerization (SEI Formation)
In Li-ion batteries, the sultone undergoes reductive decomposition at the anode surface (approx. 0.9V - 1.5V vs Li/Li
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Mechanism:
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Electron Transfer: The sulfonyl group accepts an electron.
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Radical Formation: Ring opening generates a radical anion.
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Dimerization/Polymerization: Radical species react to form an alkyl sulfonate-rich polymeric network (Solid Electrolyte Interphase).
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Role of Ethyl Group: The ethyl substituent disrupts the packing of the resulting polymer, creating a more amorphous, flexible, and ion-conductive SEI layer compared to the brittle SEI formed by unsubstituted butane sultone.
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Caption: Dual reactivity pathways: S
Applications
Lithium-Ion Battery Electrolytes
This is the dominant application. The compound serves as a functional additive (0.5% – 2.0% wt) in carbonate-based electrolytes.
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Benefit: It suppresses the exfoliation of graphite anodes and reduces gas generation during cycling.
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Advantage over Propane Sultone (PS): The 6-membered ring is thermally more stable than PS (5-membered), reducing side reactions during high-temperature storage. The ethyl group improves the solubility of the additive in non-polar solvents and enhances the flexibility of the SEI, preventing cracking during electrode expansion/contraction.
Pharmaceutical Intermediates
Used to introduce a sulfo-alkyl moiety into drug candidates.
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Zwitterion Synthesis: Reacts with tertiary amines to form sulfobetaines (zwitterionic surfactants), which are useful for protein solubilization.
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Linker Chemistry: The ethyl branch provides a way to modulate the hydrophobicity of the linker without changing the chain length significantly.
Safety & Handling Protocols
WARNING: Like all sultones, 3-ethyl-1,2-oxathiane 2,2-dioxide is an alkylating agent and must be treated as a potential carcinogen and mutagen .
Hazard Identification
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H-Statements: H350 (May cause cancer), H317 (May cause an allergic skin reaction).
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Toxicity: Likely lower acute toxicity than propane sultone, but chronic exposure risks remain high due to DNA alkylation potential.
Handling Procedures
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Engineering Controls: Handle exclusively in a certified chemical fume hood or glovebox (for battery research).
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Decontamination: Spills should be neutralized immediately with a solution of 10% NaOH or aqueous ammonia (to open the ring and form the harmless sulfonate salt).
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PPE: Double nitrile gloves, chemical splash goggles, and lab coat are mandatory.
References
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PubChem Database. 3-Ethyl-1,2-oxathiane 2,2-dioxide (Compound). National Center for Biotechnology Information. Available at: [Link]
- Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503-11618. (Contextual grounding on Sultone additives).
